2-Nitro-benzenebutanol

Catalog No.
S12520537
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-benzenebutanol

Product Name

2-Nitro-benzenebutanol

IUPAC Name

4-(2-nitrophenyl)butan-1-ol

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7,12H,3-4,6,8H2

InChI Key

UTMZNLRWJVJLBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)[N+](=O)[O-]

2-Nitro-benzenebutanol is an organic compound characterized by the presence of a nitro group and a hydroxyl group on a butanol chain attached to a benzene ring. Its chemical formula is C9H11NO3C_9H_{11}NO_3, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the nitro group or interact with the hydroxyl group.
  • Reduction Reactions: The nitro group can be reduced to an amine via catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in the synthesis of various derivatives.

The biological activity of 2-nitro-benzenebutanol has not been extensively studied, but compounds with similar structures often exhibit pharmacological properties. Nitro compounds are known for their potential antibacterial and antifungal activities. The presence of both nitro and hydroxyl groups may enhance its reactivity and interaction with biological targets, potentially leading to therapeutic applications.

The synthesis of 2-nitro-benzenebutanol can be achieved through several methods:

  • Nitration of Butanol Derivatives: Starting from a butanol derivative, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Reduction of Nitro Compounds: Starting from 2-nitro-benzene, reduction processes can yield 2-nitro-benzenebutanol through selective reactions that add the butanol chain.
  • Grignard Reactions: A Grignard reagent derived from butanol could react with suitable nitro-substituted aromatic compounds to form 2-nitro-benzenebutanol.

2-Nitro-benzenebutanol has potential applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
  • Chemical Synthesis: Used as a building block for more complex organic molecules.
  • Materials Science: Potential use in developing polymers or as a modifier in material properties.

Interaction studies involving 2-nitro-benzenebutanol focus on its reactivity with various nucleophiles and electrophiles. Research into its interactions with biological systems could reveal insights into its potential effects on cellular processes or its ability to bind to specific proteins or enzymes. Understanding these interactions is crucial for assessing its safety and efficacy in potential applications.

Several compounds share structural similarities with 2-nitro-benzenebutanol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-NitrophenolNitro group on phenolic compoundKnown for its antiseptic properties
4-Nitro-benzenesulfonic acidNitro and sulfonic acid groupsUsed in dye manufacturing and as a reagent
NitrobenzeneSingle nitro group attached to benzeneImportant precursor in the synthesis of aniline
3-Nitro-butanolNitro group on a butanol chainPotential use as a solvent or intermediate

Uniqueness of 2-Nitro-benzenebutanol

What sets 2-nitro-benzenebutanol apart is its combination of both a nitro and hydroxyl functional group on a butanol chain, which may provide unique reactivity patterns not observed in simpler analogs. This dual functionality could enable diverse synthetic pathways and applications in medicinal chemistry and materials science.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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